REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([CH2:13][C:14]([O:16]C)=O)=[CH:10][CH:11]=2)[CH:6]=[CH:5]1)(=O)C.C(OCC)(=O)C.[OH-].[NH4+:25]>CO>[NH:4]1[C:12]2[C:7](=[CH:8][C:9]([CH2:13][C:14]([NH2:25])=[O:16])=[CH:10][CH:11]=2)[CH:6]=[CH:5]1 |f:2.3|
|
Name
|
1-acetyl-1H-indole-5-acetic acid, methyl ester
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C=CC2=CC(=CC=C12)CC(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with ethyl acetate (3×50 ml) and chloroform (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC(=CC=C12)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |